molecular formula C11H13F4NO B7902009 {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine

Cat. No.: B7902009
M. Wt: 251.22 g/mol
InChI Key: NWYQHHFAWHLGSF-UHFFFAOYSA-N
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Description

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine is a compound that features a trifluoromethyl group and a fluorine atom on a phenyl ring, along with a methoxyethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction, where a fluorinated benzyl halide reacts with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines with different oxidation states.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique properties make it a valuable tool in studying biological systems, especially in the context of drug discovery and development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its fluorinated structure imparts desirable properties such as increased stability and bioactivity.

Mechanism of Action

The mechanism of action of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets and forming strong hydrogen bonds. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

    Fluorobenzene: Contains a single fluorine atom on the benzene ring.

    Trifluoromethylaniline: Features a trifluoromethyl group and an amino group on the benzene ring.

Uniqueness

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine is unique due to the combination of its trifluoromethyl and fluorine substituents, along with the methoxyethylamine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4NO/c1-17-3-2-16-7-8-4-9(11(13,14)15)6-10(12)5-8/h4-6,16H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYQHHFAWHLGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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